

physical and chemical properties of N-ethylisobutyramide

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Compound of Interest

Compound Name: *N-ethyl-2-methylpropanamide*

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N-Ethylisobutyramide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical properties of N-ethylisobutyramide. The information is compiled from various scientific sources and is intended to support research and development activities.

Chemical Identity and Physical Properties

N-ethylisobutyramide, also known as **N-ethyl-2-methylpropanamide**, is a secondary amide with the chemical formula $C_6H_{13}NO$.^{[1][2]} Its molecular weight is 115.17 g/mol.^{[1][2]} While extensive experimental data for this specific compound is limited, the following table summarizes its known and predicted physical properties.

Property	Value	Source
Molecular Formula	C6H13NO	[1][2]
Molecular Weight	115.17 g/mol	[1][2]
Predicted Melting Point	90-100 °C	[3]
Predicted Density	~1.08 g/cm ³	[3]
Computed XLogP3	0.9	[1]
Computed Topological Polar Surface Area	29.1 Å ²	[1]
Experimental Kovats Retention Index	1002 (Standard non-polar)	[1][4]

Synthesis of N-Ethylisobutyramide

The synthesis of N-ethylisobutyramide can be achieved through the reaction of an isobutyryl derivative with ethylamine.[3] A common and effective method is the nucleophilic acyl substitution of isobutyryl chloride with ethylamine.

General Experimental Protocol: Amidation via Acyl Chloride

This protocol describes a general procedure for the synthesis of N-ethylisobutyramide from isobutyryl chloride and ethylamine.

Materials:

- Isobutyryl chloride
- Ethylamine (as a solution in a suitable solvent, e.g., THF, or as a gas)
- Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
- Tertiary amine base (e.g., triethylamine, diisopropylethylamine (DIPEA))

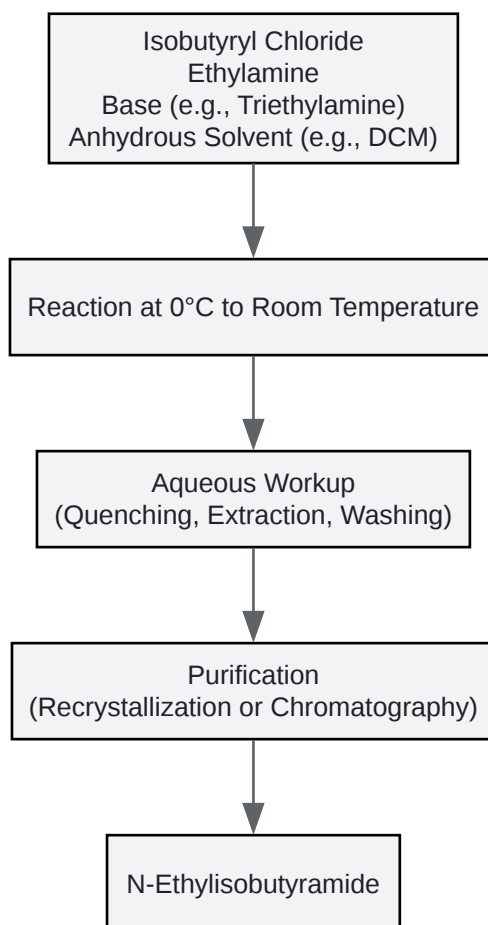
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and stirring apparatus
- Ice bath

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylamine in the chosen anhydrous aprotic solvent.
- Add an equimolar amount of the tertiary amine base to the solution.
- Cool the reaction mixture to 0 °C using an ice bath.
- Slowly add an equimolar amount of isobutyryl chloride to the stirred solution. The addition should be dropwise to control the exothermic reaction.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until reaction completion is confirmed by a suitable monitoring technique (e.g., thin-layer chromatography (TLC)).
- Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.
- Combine the organic layers and wash sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-ethylisobutyramide.

- The crude product can be further purified by techniques such as recrystallization or column chromatography if necessary.

Logical Workflow for Synthesis:



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Caption: A generalized workflow for the synthesis of N-ethylisobutyramide.

Spectroscopic Properties

While experimental spectra for N-ethylisobutyramide are not readily available in public databases, its expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

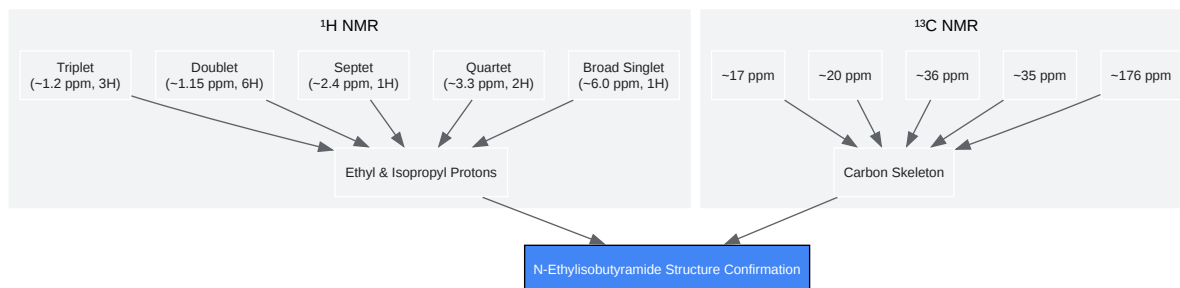
Predicted ^1H NMR Spectral Data:[3]

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 1.1 - 1.3	Triplet	3H	-CH ₂ CH ₃ (ethyl group)
~ 1.1 - 1.2	Doublet	6H	-CH(CH ₃) ₂ (isopropyl group)
~ 2.3 - 2.5	Septet	1H	-CH(CH ₃) ₂ (isopropyl group)
~ 3.2 - 3.4	Quartet	2H	-CH ₂ CH ₃ (ethyl group)
~ 5.5 - 6.5	Broad Singlet	1H	-NH- (amide proton)

Predicted ^{13}C NMR Spectral Data:[3]

Chemical Shift (ppm)	Assignment
~ 15 - 20	-CH ₂ CH ₃ (ethyl group)
~ 19 - 21	-CH(CH ₃) ₂ (isopropyl group)
~ 35 - 37	-CH(CH ₃) ₂ (isopropyl group)
~ 34 - 36	-CH ₂ CH ₃ (ethyl group)
~ 175 - 178	C=O (carbonyl group)

NMR Analysis Workflow:



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Caption: A logical workflow for the structural elucidation of N-ethylisobutyramide using NMR spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum of N-ethylisobutyramide is expected to show characteristic absorption bands for a secondary amide.

Predicted IR Spectral Data:[3]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3300	Strong, broad	N-H stretch
~ 2970	Strong	C-H stretch (aliphatic)
~ 1640	Strong	C=O stretch (Amide I band)
~ 1550	Strong	N-H bend (Amide II band)

Mass Spectrometry (MS)

In mass spectrometry, N-ethylisobutyramide is expected to show a molecular ion peak corresponding to its molecular weight.

Predicted Mass Spectrometry Data:

m/z	Interpretation
115	$[M]^+$, molecular ion
100	$[M - CH_3]^+$
86	$[M - C_2H_5]^+$
72	$[M - C_3H_7]^+$
44	$[C_2H_5NH]^+$

Chemical Reactivity and Stability

N-ethylisobutyramide is expected to exhibit typical amide chemistry. The amide bond is relatively stable but can be hydrolyzed under acidic or basic conditions to yield isobutyric acid and ethylamine. The nitrogen lone pair is delocalized into the carbonyl group, making the nitrogen less basic and the carbonyl carbon less electrophilic compared to a ketone.

Biological Activity and Signaling Pathways

Currently, there is no readily available information in the public domain to suggest that N-ethylisobutyramide is involved in any specific biological signaling pathways or possesses significant biological activity. Further research would be required to investigate its potential pharmacological effects.

Safety and Handling

Specific safety and handling information for N-ethylisobutyramide is not widely available. As with any chemical, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Disclaimer: The information provided in this guide is for research and informational purposes only. The predicted data should be confirmed by experimental analysis. All chemical syntheses and handling should be performed by trained professionals in a suitable laboratory setting.

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